molecular formula C21H23N3O6 B213949 methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate

methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate

Cat. No. B213949
M. Wt: 413.4 g/mol
InChI Key: JCMXKQOCGOSGFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Mechanism of Action

Methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate inhibits BTK, which is a key enzyme in the BCR signaling pathway. BTK is essential for the survival and proliferation of B-cells, and its inhibition leads to apoptosis and cell death. In addition, BTK inhibition also disrupts the interaction between B-cells and the microenvironment, which is critical for the survival and growth of B-cell malignancies.
Biochemical and Physiological Effects:
methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate has been shown to inhibit BTK activity in both healthy and malignant B-cells. In preclinical models, methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate has been shown to induce apoptosis and cell death in B-cell malignancies, as well as inhibit tumor growth and metastasis. In addition, methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate has been shown to disrupt the interaction between B-cells and the microenvironment, which is critical for the survival and growth of B-cell malignancies.

Advantages and Limitations for Lab Experiments

One of the major advantages of methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate is its specificity for BTK, which reduces the risk of off-target effects. In addition, methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate has shown potent anti-tumor activity in preclinical models, making it a promising candidate for the treatment of B-cell malignancies. However, like any other small molecule inhibitor, methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate has limitations, including the potential for drug resistance and the need for combination therapies to improve efficacy.

Future Directions

There are several future directions for the development of methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate and other BTK inhibitors. One area of focus is the identification of biomarkers that can predict response to BTK inhibition. Another area of focus is the development of combination therapies that can improve the efficacy of BTK inhibitors. In addition, the development of next-generation BTK inhibitors with improved pharmacokinetic properties and reduced toxicity is also an area of active research. Finally, the evaluation of BTK inhibitors in other B-cell malignancies, such as Waldenstrom macroglobulinemia and multiple myeloma, is also an important area of future research.
In conclusion, methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate is a promising small molecule inhibitor that targets BTK and has shown potent anti-tumor activity in preclinical models of B-cell malignancies. While there are limitations to its use, there are several future directions for the development of BTK inhibitors, including the identification of biomarkers, the development of combination therapies, and the evaluation of BTK inhibitors in other B-cell malignancies.

Synthesis Methods

The synthesis of methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate involves several steps, starting with the reaction of 2,4-dimethoxybenzoic acid with furoyl chloride to form 2-furoyl-4,5-dimethoxybenzoic acid. This intermediate is then reacted with 5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino)-1,3,4-thiadiazole-2-thiol to form the key intermediate. The final step involves the reaction of the key intermediate with methyl chloroformate to form methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate.

Scientific Research Applications

Methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate has shown potent anti-tumor activity, both as a single agent and in combination with other therapies.

properties

Product Name

methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate

Molecular Formula

C21H23N3O6

Molecular Weight

413.4 g/mol

IUPAC Name

methyl 2-[[5-[(3,5-dimethylpyrazol-1-yl)methyl]furan-2-carbonyl]amino]-4,5-dimethoxybenzoate

InChI

InChI=1S/C21H23N3O6/c1-12-8-13(2)24(23-12)11-14-6-7-17(30-14)20(25)22-16-10-19(28-4)18(27-3)9-15(16)21(26)29-5/h6-10H,11H2,1-5H3,(H,22,25)

InChI Key

JCMXKQOCGOSGFI-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CC2=CC=C(O2)C(=O)NC3=CC(=C(C=C3C(=O)OC)OC)OC)C

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(O2)C(=O)NC3=CC(=C(C=C3C(=O)OC)OC)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.